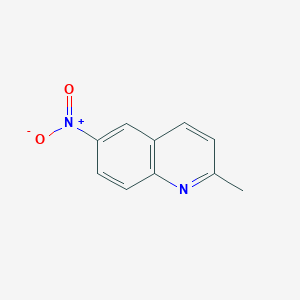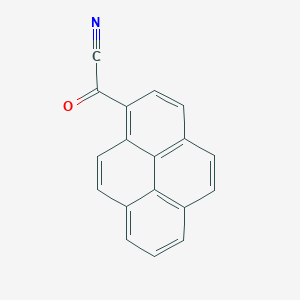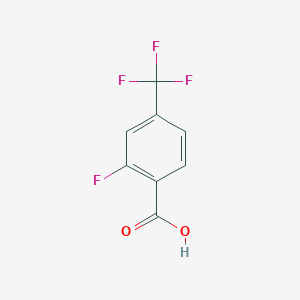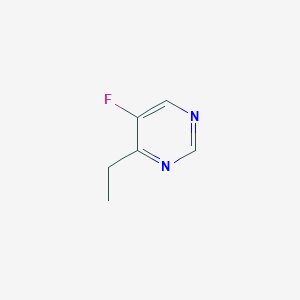
4-Ethyl-5-fluoropyrimidine
概要
説明
4-Ethyl-5-fluoropyrimidine is a pyrimidine derivative . It is also known as Voriconazole Impurity C . It is used as a building block in the preparation of bio-active compounds such as broad-spectrum triazole antifungal agents .
Synthesis Analysis
The synthesis of 4-Ethyl-5-fluoropyrimidine involves a mixture of 2,4-dichloro-6-ethyl-5-fluoropyrimidine, sodium acetate, 5% palladium-on-charcoal, and methanol. This mixture is hydrogenated at 50° C. and 3 atmospheres pressure for 5 hours.Molecular Structure Analysis
The molecular formula of 4-Ethyl-5-fluoropyrimidine is C6H7FN2 . The molecular weight is 126.13 .Physical And Chemical Properties Analysis
4-Ethyl-5-fluoropyrimidine is a neat substance . More specific physical and chemical properties are not provided in the search results.科学的研究の応用
Cancer Treatment
Fluorinated pyrimidines, such as 4-Ethyl-5-fluoropyrimidine, have been extensively studied for their potential in cancer treatment . For instance, 5-Fluorouracil (5-FU), a type of fluorinated pyrimidine, is used to treat more than 2 million cancer patients each year . It works by inhibiting thymidylate synthase, a crucial enzyme in DNA synthesis .
Study of Nucleic Acid Structure and Dynamics
Fluorinated pyrimidines are used in biophysical and mechanistic studies to understand how they perturb nucleic acid structure and dynamics . This knowledge can help in the development of more effective cancer treatments .
Inhibition of RNA- and DNA-Modifying Enzymes
Recent studies have shown that 5-FU can inhibit RNA- and DNA-modifying enzymes . This includes tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase . Inhibiting these enzymes can lead to cytotoxicity, which is beneficial in cancer treatment .
Development of Personalized Medicine
The use of fluorinated pyrimidines is being explored in the era of personalized medicine . The goal is to develop more precise cancer treatments tailored to individual patients .
Chemical Synthesis
4-Ethyl-5-fluoropyrimidine can be used in chemical synthesis . Its properties, such as its high electronegativity and strong C–F bond, make it a valuable compound in various chemical reactions .
作用機序
Target of Action
4-Ethyl-5-fluoropyrimidine is a fluoropyrimidine, a class of drugs that includes 5-fluorouracil (5-FU), which is widely used in cancer treatment . The primary target of fluoropyrimidines is the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis, making it a valuable target for anticancer drugs .
Mode of Action
The mode of action of 4-Ethyl-5-fluoropyrimidine is likely similar to that of other fluoropyrimidines. These compounds exert their anticancer effects by inhibiting TS and disrupting DNA synthesis . They are also incorporated into RNA and DNA, inhibiting their normal function . In addition to TS, recent studies have implicated new roles for RNA modifying enzymes that are inhibited by 5-FU substitution, including tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase .
Biochemical Pathways
Fluoropyrimidines affect the biochemical pathway of DNA and RNA synthesis. By inhibiting TS, they prevent the conversion of deoxyuridylic acid to thymidylic acid, a critical step in DNA synthesis . They also disrupt RNA function by being incorporated into the RNA molecule .
Pharmacokinetics
For instance, 5-FU has been shown to have erratic absorption and nonlinear pharmacokinetics when administered orally . The prodrugs of 5-FU, such as capecitabine, are designed to improve the bioavailability of 5-FU .
Result of Action
The result of the action of 4-Ethyl-5-fluoropyrimidine is likely to be cytotoxic, similar to other fluoropyrimidines. These compounds are highly cytotoxic to a variety of cells, including cancer cells . By disrupting DNA and RNA synthesis, they inhibit cell proliferation and induce cell death .
Action Environment
The action of 4-Ethyl-5-fluoropyrimidine, like other fluoropyrimidines, can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as temperature and pH . Additionally, the compound’s action can be influenced by the presence of other substances in the environment, such as enzymes that can metabolize the compound .
Safety and Hazards
特性
IUPAC Name |
4-ethyl-5-fluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c1-2-6-5(7)3-8-4-9-6/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZDRTRWCASUFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=NC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20160115 | |
| Record name | 4-Ethyl-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-5-fluoropyrimidine | |
CAS RN |
137234-88-9 | |
| Record name | 4-Ethyl-5-fluoropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137234-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethyl-5-fluoropyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137234889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethyl-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethyl-5-fluoropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ETHYL-5-FLUOROPYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT448KF49C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How was 4-ethyl-5-fluoropyrimidine identified as a degradation compound of voriconazole?
A1: Researchers utilized LC-MS-MS (Liquid Chromatography-Mass Spectrometry/Mass Spectrometry) technology to analyze the degradation products of voriconazole under alkaline conditions []. This technique allowed for the separation and identification of compounds based on their mass-to-charge ratio and fragmentation patterns. By comparing the spectral characteristics of the degradation products to those of the parent compound, voriconazole, scientists identified 4-ethyl-5-fluoropyrimidine as a major degradation product [].
Q2: Does the research provide information about the potential biological activity or toxicity of 4-ethyl-5-fluoropyrimidine?
A2: The research paper primarily focuses on the analytical method development for identifying voriconazole degradation compounds and does not delve into the biological activity, toxicity, or other properties of 4-ethyl-5-fluoropyrimidine []. Further research is needed to explore these aspects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


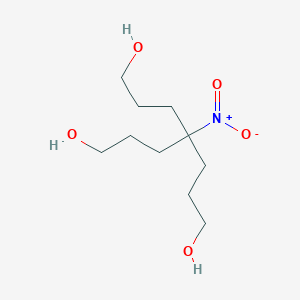



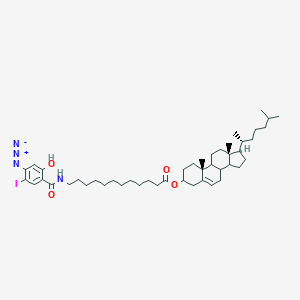
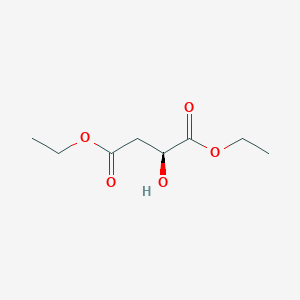


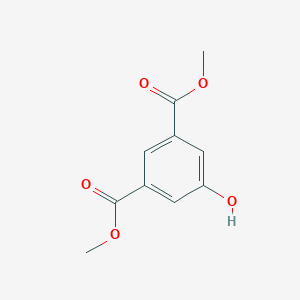
![3-Pyridazinamine, 6-[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B57328.png)
